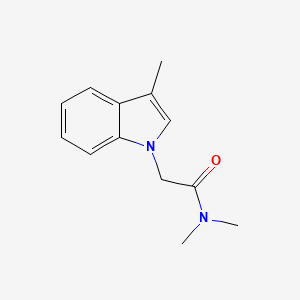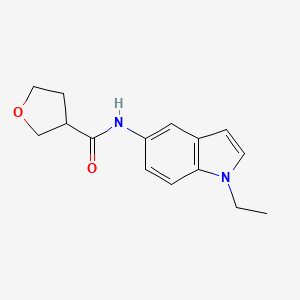![molecular formula C12H12N2OS B7543000 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile, also known as AZD-1152, is a small molecule inhibitor that targets the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division. AZD-1152 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile targets the Aurora kinases, which are involved in the regulation of cell division. Specifically, this compound inhibits Aurora kinase B, which plays a crucial role in the separation of chromosomes during mitosis. Inhibition of Aurora kinase B leads to the formation of polyploid cells, which are unable to divide and eventually undergo apoptosis. This compound has also been shown to inhibit other kinases, such as FLT3 and JAK2, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This compound has also been shown to enhance the immune response to cancer, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, which provides a wealth of data for researchers. However, this compound has several limitations. It has poor solubility in aqueous solutions, which may limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile. One area of research is the development of more potent and selective inhibitors of Aurora kinase B. Another area of research is the identification of biomarkers that can predict response to this compound. Finally, the combination of this compound with other anticancer agents, such as immunotherapies, may enhance its efficacy and broaden its clinical utility.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets the Aurora kinases. It has shown significant anticancer activity in preclinical models of cancer and has several advantages for lab experiments. However, it also has several limitations that need to be addressed. Future research directions include the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other anticancer agents.
Métodos De Síntesis
The synthesis of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile involves several steps, including the formation of the bicyclic ring system, the introduction of the thiophene ring, and the attachment of the cyano group. The final product is obtained through a series of purification steps. The synthesis of this compound has been described in detail in several publications, including a patent by AstraZeneca.
Aplicaciones Científicas De Investigación
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. In vivo studies have demonstrated that this compound can significantly reduce tumor growth in mouse models of cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and gemcitabine.
Propiedades
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-6-9-3-4-16-11(9)12(15)14-7-8-1-2-10(14)5-8/h3-4,8,10H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHQNUWJDQRMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)



